2-Brom-1,1,1-Trifluorpropan

Übersicht

Beschreibung

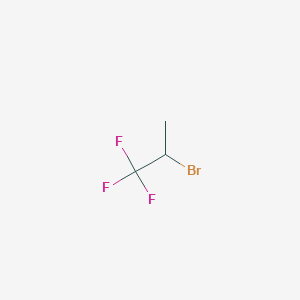

2-Bromo-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄BrF₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,1,1-trifluoropropane is utilized in several scientific research fields:

Chemistry: Used as a reagent in the synthesis of trifluoroisopropyl derivatives.

Biology: Employed in the study of bioactive molecules.

Medicine: Involved in drug discovery, particularly in the synthesis of anti-cancer drugs.

Industry: Used in the production of industrially important phenylalkoxysilanes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C .

Industrial Production Methods: The industrial production of 2-Bromo-1,1,1-trifluoropropane follows similar synthetic routes, with a focus on optimizing yield and selectivity. The use of activated carbon as a catalyst ensures high conversion rates and economic efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Hydrogen Bromide: Used in the synthesis of the compound.

Activated Carbon Catalyst: Enhances the reaction efficiency.

Major Products Formed:

Trifluoroisopropyl Derivatives: Formed through substitution reactions.

Various Halogenated Compounds: Resulting from addition reactions.

Wirkmechanismus

The mechanism of action of 2-Bromo-1,1,1-trifluoropropane involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-3,3,3-trifluoropropane

- 2-Bromo-1,1,1-trifluoropropene

- 1,1,1-Trifluoro-2-bromo-propane

Uniqueness: 2-Bromo-1,1,1-trifluoropropane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

2-Bromo-1,1,1-trifluoropropane (CAS Number: 421-46-5) is a halogenated hydrocarbon that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄BrF₃ |

| Molecular Weight | 176.963 g/mol |

| Density | 1.633 g/cm³ |

| Boiling Point | 48.5 - 50 °C |

| Hazard Codes | Xi: Irritant |

The biological activity of 2-Bromo-1,1,1-trifluoropropane primarily involves its interaction with biological systems at the molecular level. As a halogenated compound, it exhibits anesthetic properties by affecting the central nervous system. The proposed mechanism includes:

- Interaction with Ion Channels : The compound is believed to interact with various ion channels and receptors in the brain, particularly GABA receptors, which are critical for mediating inhibitory neurotransmission.

- Neurotransmission Modulation : By modulating neurotransmission pathways, it can lead to a reduction in neuronal excitability, resulting in anesthetic effects.

Anesthetic Properties

Historically, 2-Bromo-1,1,1-trifluoropropane has been utilized as a general anesthetic. Its efficacy in inducing anesthesia stems from its ability to depress neuronal activity. Although its use has declined due to the advent of safer alternatives, studies have shown that it can effectively induce anesthesia in laboratory settings .

Synthesis and Reactivity

Research indicates that 2-Bromo-1,1,1-trifluoropropane serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various fluorinated compounds and as a reagent in chemical reactions involving halogenated hydrocarbons .

Case Study: Enantioselective Arylation

A study conducted on the enantioselective arylation of 2-bromo-1,1,1-trifluoropropane demonstrated its utility in synthesizing complex organic molecules. The results indicated that the oxidative addition of anhydrides was more efficient than that of alkyl bromides . This highlights the compound's potential in asymmetric synthesis.

Toxicological Profile

While the compound exhibits useful biological activities, it is also important to consider its toxicological aspects:

Eigenschaften

IUPAC Name |

2-bromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFIVNWCJZUQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382013 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-46-5 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?

A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane provides insights into:

- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []

Q2: How is 2-Bromo-1,1,1-trifluoropropane used in the synthesis of (trifluoromethyl)oxirane?

A2: 2-Bromo-1,1,1-trifluoropropane serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.